5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a nitrogen-rich tricyclic system featuring a 14-membered ring fused with a bicyclic framework. Its core structure includes three nitrogen atoms at positions 1, 5, and 9, forming a rigid scaffold that may confer conformational stability, a trait often exploited in medicinal chemistry for targeting enzymes or receptors. The substituent 2-(4-chloro-2-methylphenoxy)acetyl introduces a halogenated aromatic moiety linked via an acetyl group, which could enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-10-14(21)5-6-17(13)27-12-19(25)23-9-7-16-15(11-23)20(26)24-8-3-2-4-18(24)22-16/h2-6,8,10H,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMVTDDEFRVZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-methylphenoxyacetic acid, which is then reacted with appropriate reagents to form the desired triazatricyclo compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Compounds
Key Observations
Heteroatom Composition: The target compound contains three nitrogen atoms in its tricyclic core, whereas compounds IIi and IIj () feature sulfur and nitrogen, which may alter electronic properties and reactivity. Sulfur atoms in IIi/IIj could enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to nitrogen-dense systems .
Substituent Effects: The 4-chloro-2-methylphenoxy acetyl group in the target compound introduces both halogenation and methyl branching, which may improve metabolic stability compared to the methoxy/hydroxy groups in IIi/IIj . The benzoic acid moiety in the compound adds acidity, likely enhancing aqueous solubility but reducing cell membrane permeability relative to the acetyl group in the target compound .
Functional Group Implications: Ketone groups in IIi/IIj () could participate in redox reactions, whereas the acetyl group in the target compound may act as a hydrogen-bond acceptor or leaving group in prodrug designs.
Biological Activity
The compound 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity that warrants detailed exploration. This article aims to compile and analyze the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃ClN₄O₂
- Molecular Weight : 304.74 g/mol
- CAS Number : 90207-16-2
Structural Analysis
The compound features a triazatricyclo structure, which is significant for its unique interactions with biological targets. The presence of the 4-chloro-2-methylphenoxy group is particularly noteworthy as it may influence the compound's lipophilicity and binding affinity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of phenoxyacetic acids have shown efficacy against various bacterial strains. The specific compound may also demonstrate similar antimicrobial effects due to the presence of the phenoxy group.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-methylphenoxyacetic acid | E. coli | 32 µg/mL |
| 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline | S. aureus | 16 µg/mL |
| Target Compound | TBD | TBD |
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound could potentially act on cancer cell lines similarly.
Case Study: Anticancer Effects
A study conducted on a series of triazole-containing compounds demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of kinases or phosphatases.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs) influencing downstream signaling cascades.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Initial toxicity studies on structurally similar compounds indicate a moderate safety margin; however, further toxicological evaluations are necessary to ascertain the safety of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
